
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
Overview
Description
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a chemical compound with the molecular formula C7H14INO It is a quaternary ammonium salt derived from piperidine, characterized by the presence of a 4-oxo group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-oxopiperidin-1-ium iodide can be synthesized through a straightforward reaction involving the methylation of 1-methylpiperidin-4-one. The typical procedure involves adding methyl iodide to a solution of 1-methylpiperidin-4-one in acetone at 0°C. The reaction mixture is then stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:
Transamination: This compound is involved in transamination processes, where it reacts with amines to form new compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Common Reagents and Conditions
Methyl Iodide: Used in the synthesis of this compound.
Amines: React with the compound in transamination processes.
Sodium Acrylate: Used as a trap in transamination reactions to capture dimethylamine.
Major Products Formed
1-tert-Butylpiperidin-4-one: Formed through the transamination of this compound with tert-butylamine.
Scientific Research Applications
Role in Transamination Reactions
One of the primary applications of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is as an intermediate in transamination reactions. This compound effectively traps dimethylamine, which is crucial for synthesizing high-purity products such as 1-tert-butylpiperidin-4-one when reacted with tert-butylamine. The use of sodium acrylate as a capturing agent enhances the efficiency of this process, showcasing the compound's utility in complex synthetic pathways.
Synthesis Overview
The synthesis of this compound typically involves:
- Dissolving 1-methyl-4-piperidone in acetone.
- Adding methyl iodide to the solution.
- Stirring the mixture at room temperature to yield the desired product .
This method highlights the compound's versatility and importance in organic synthesis.
While specific biological activities of this compound are not extensively documented, its role in transamination suggests potential implications in amino acid metabolism. This could influence the synthesis of various amino acids and related compounds, thereby affecting biochemical pathways associated with protein synthesis and metabolic processes.
Drug Development
The piperidine ring structure is prevalent in many bioactive natural products and marketed drugs, making compounds like this compound valuable for drug development. Its unique structural attributes may confer distinct properties that can be exploited for therapeutic applications .
Research has indicated that compounds similar to this compound can exhibit significant biological activities, such as acetylcholinesterase (AChE) inhibition. For instance, studies on donepezil analogues have shown varying degrees of AChE inhibitory activity based on structural modifications around the piperidine ring . Such findings highlight the potential for derivatives of this compound to be explored further for therapeutic uses.
Synthesis and Characterization
The synthesis of this compound has been characterized through various analytical techniques including NMR and HPLC, confirming its structure and purity . These methods are critical for ensuring that synthesized compounds meet necessary standards for further research or application.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide primarily involves its role as a reactant in transamination processes. The compound efficiently traps dimethylamine, facilitating the formation of new compounds. This trapping mechanism is crucial for the success of transamination reactions, ensuring high yields and purity of the final products.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: Similar in structure but with an ethyl group instead of a second methyl group.
1,1-Dimethyl-4-phenylpiperazinium iodide: Contains a phenyl group, making it a non-selective nicotinic acetylcholine receptor agonist.
Uniqueness
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is unique due to its specific structure, which allows it to participate effectively in transamination reactions. Its ability to trap dimethylamine efficiently sets it apart from other similar compounds, making it valuable in synthetic organic chemistry and other research applications.
Biological Activity
1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₄INO |
Molecular Weight | 255.10 g/mol |
CAS Number | 26822-37-7 |
Appearance | White solid |
The biological activity of this compound is primarily attributed to its quaternary ammonium nature, which allows it to interact effectively with negatively charged biological membranes. This interaction can lead to:
- Membrane Disruption : The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. For example:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cell membranes.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Staphylococcus aureus | 100 | 75 |
Escherichia coli | 100 | 70 |
Antifungal Activity
The compound also exhibits antifungal properties. In vitro assays have shown that it can inhibit the growth of fungi such as Candida albicans.
Synthetic Approaches
The synthesis of this compound typically involves the reaction of 1-methyl-4-piperidone with methyl iodide under controlled conditions. The reaction yields a high purity product suitable for further biological testing.
Research Findings
Recent studies have focused on the pharmacokinetic profiles and potential therapeutic applications of this compound. For instance:
- Drug Delivery Systems : Research indicates that it may serve as an effective drug delivery agent due to its ability to form stable complexes with various therapeutic agents.
Table: Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two methyl groups on piperidine ring | Antimicrobial and antifungal |
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | Ethyl and methyl substitution | Similar antimicrobial properties |
Quaternary Ammonium Compounds | Varies in alkyl substitution | General membrane-active properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, and what reaction conditions are critical for optimal yield?
- Methodological Answer : A common synthesis involves the quaternization of 4-oxopiperidine with methyl iodide in methanol under reflux. Equimolar ratios of the amine and alkyl iodide are typically used, with methanol as the solvent. Refluxing at 50°C for 2 hours ensures complete reaction, followed by cooling and crystallization. Critical parameters include maintaining stoichiometric equivalence to avoid side products and ensuring anhydrous conditions to prevent hydrolysis . Table 1 : Key Reaction Conditions
Parameter | Value/Description |
---|---|
Solvent | Methanol |
Temperature | 50°C (reflux) |
Reaction Time | 2 hours |
Molar Ratio (Amine:Iodide) | 1:1 |
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Stock solutions prepared in polar solvents (e.g., DMSO or water) should be aliquoted to avoid repeated freeze-thaw cycles. Purity (>97%) must be verified via HPLC or NMR prior to use .
Q. What safety protocols are essential when working with this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coat, goggles). In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, rinse the mouth with water (if conscious) and seek medical attention. Toxicity data are limited, so treat all exposures as potentially hazardous .
Advanced Research Questions
Q. How can researchers optimize the molar ratios and solvent systems in the quaternization reaction to enhance the yield of this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:
- Solvent polarity : Compare methanol (dielectric constant ~33) with ethanol or acetonitrile.
- Molar excess : Test 1.1:1 to 1.5:1 iodide-to-amine ratios.
- Reaction time : Monitor completion via TLC or in-situ IR spectroscopy.
Pilot studies show methanol provides higher yields due to better solubility of intermediates. Excess iodide (1.2:1) reduces unreacted amine but may increase salt byproducts .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound, and how can discrepancies in spectral data be resolved?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm quaternization via disappearance of the piperidine N-H signal and appearance of methyl groups at δ ~3.2 ppm.
- Mass Spectrometry (HRMS) : Verify molecular ion [M-I]⁺.
- Elemental Analysis : Validate C, H, N percentages.
Discrepancies in NMR integration may arise from residual solvents; dry samples under vacuum and re-dissolve in deuterated solvents. For conflicting HRMS data, recalibrate the instrument using a certified standard .
Q. How can researchers address contradictory results in the compound’s biological activity assays, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Control variables : Ensure consistent cell lines, assay buffers, and incubation times.
- Batch variability : Test multiple synthesis batches for purity (>97%) and confirm absence of unreacted starting materials via HPLC.
- Statistical analysis : Apply ANOVA to identify outliers and use standardized positive controls (e.g., reference inhibitors) to calibrate assays .
Q. What mechanistic studies are feasible to elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using UV-Vis spectroscopy).
- Isotopic labeling : Substitute ¹²C-methyl groups with ¹³C to track regioselectivity via NMR.
- Computational modeling : Perform DFT calculations to map transition states and identify steric/electronic influences .
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-one;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQPCACOOKKMHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456992 | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26822-37-7 | |
Record name | Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26822-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026822377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26822-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.